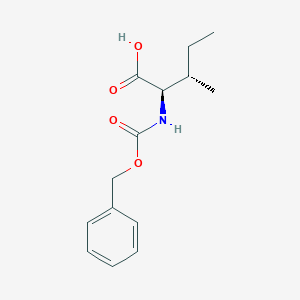

Cbz-D-allo-isoleucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426641 |

Source

|

| Record name | Cbz-D-allo-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55723-45-0 |

Source

|

| Record name | Cbz-D-allo-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-D-allo-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). This compound is a protected form of D-allo-isoleucine, a non-proteinogenic amino acid, making it a valuable building block in peptide synthesis and drug discovery.

Core Chemical Properties

Cbz-D-allo-isoleucine is a derivative of the amino acid D-allo-isoleucine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection prevents unwanted side reactions during peptide coupling.

Table 1: General and Physical Properties of Cbz-D-allo-isoleucine and Related Compounds

| Property | Cbz-D-allo-isoleucine | D-alloisoleucine |

| Molecular Formula | C₁₄H₁₉NO₄[1] | C₆H₁₃NO₂[2] |

| Molecular Weight | 265.3 g/mol [1] | 131.17 g/mol [2] |

| CAS Number | Not available | 1509-35-9[3] |

| Appearance | White to off-white powder or crystals (inferred) | White to off-white powder or crystals[3] |

| Melting Point | Data not available | 291 °C (decomposes)[3] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane (inferred from general properties of Cbz-protected amino acids). | Soluble in water (4 mg/mL with sonication)[4]. |

| Optical Rotation | Data not available | [α]20/D -38° in 6 M HCl[3] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of Cbz-D-allo-isoleucine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of Cbz-D-allo-isoleucine and to distinguish it from its diastereomer, Cbz-D-isoleucine. Studies have shown that the chemical shift of the α-proton in D-allo-isoleucine derivatives is typically found at a higher chemical shift (further downfield) compared to the corresponding L-isoleucine derivatives[5][6]. Similarly, the ¹³C chemical shift of the α-carbon in D-allo-isoleucine derivatives is usually at a lower chemical shift (further upfield)[5].

2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of Cbz-D-allo-isoleucine. Fragmentation patterns in tandem MS (MS/MS) can provide structural information. The fragmentation of underivatized leucine and isoleucine isomers has been studied, and differences in their CID-MS/MS spectra can be used for their differentiation[7][8][9]. For Cbz-protected peptides, the fragmentation often involves the loss of the Cbz group or cleavage of the peptide backbone[10].

2.3. Infrared (IR) Spectroscopy

The IR spectrum of Cbz-D-allo-isoleucine is expected to show characteristic absorption bands for the N-H bond of the urethane, the C=O stretching of the carbamate and the carboxylic acid, and the aromatic C-H and C=C stretching of the benzyl group.

Experimental Protocols

The following are detailed methodologies for the synthesis and use of Cbz-D-allo-isoleucine.

3.1. Synthesis of Cbz-D-allo-isoleucine

This protocol is a general method for the N-protection of an amino acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, adapted for D-alloisoleucine[11].

-

Materials: D-alloisoleucine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Diethyl Ether, Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Ice bath, Magnetic stirrer and stir bar, Separatory funnel, Round-bottom flask, Rotary evaporator.

-

Procedure:

-

In a round-bottom flask, dissolve D-alloisoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product should precipitate out of the solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield Cbz-D-allo-isoleucine.

-

Workflow for the Synthesis of Cbz-D-allo-isoleucine

Caption: A workflow diagram for the synthesis of Cbz-D-allo-isoleucine.

3.2. Use of Cbz-D-allo-isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Cbz-D-allo-isoleucine can be incorporated into a peptide sequence using standard peptide coupling reagents. The following is a general workflow for its use in Fmoc-based SPPS.

-

Procedure:

-

The peptide chain is assembled on a solid support, with each amino acid being protected with an Fmoc group at the N-terminus.

-

For the incorporation of Cbz-D-allo-isoleucine, it is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.

-

The Cbz group is stable to the piperidine solution used for Fmoc deprotection.

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). The N-terminal Cbz group is generally stable to these conditions.

-

Logical Flow of Cbz-D-allo-isoleucine in Peptide Synthesis

Caption: Use of Cbz-D-allo-isoleucine in solid-phase peptide synthesis.

3.3. Deprotection of the Cbz Group

The Cbz group can be removed by catalytic hydrogenation.

-

Materials: Cbz-protected peptide, Palladium on carbon (Pd/C) catalyst, Methanol or Ethanol, Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus), Celite.

-

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol in a flask equipped with a stir bar.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

-

Biological and Pharmacological Relevance

While Cbz-D-allo-isoleucine is primarily a synthetic building block, the D-allo-isoleucine moiety has biological significance.

-

D-Amino Acids in Nature: D-amino acids are found in various natural products, including peptide antibiotics. The incorporation of D-amino acids can confer resistance to enzymatic degradation and can be crucial for biological activity.

-

Alloisoleucine in Disease: L-alloisoleucine is a diagnostic marker for maple syrup urine disease (MSUD), a metabolic disorder[12]. While the direct role of D-allo-isoleucine in this disease is not established, the stereochemistry of isoleucine and its isomers is of clinical interest.

-

Precursor in Biosynthesis: L-alloisoleucine serves as a precursor in the biosynthesis of coronatine, a phytotoxin produced by certain bacteria[12]. Studies have also investigated the biogenetic origin of D-isoleucine and N-methyl-L-alloisoleucine residues in actinomycins, suggesting that various isoleucine stereoisomers can be precursors[13].

Signaling and Metabolic Context of Isoleucine Isomers

Caption: The relationship between synthetic Cbz-D-allo-isoleucine and its biological context.

Conclusion

Cbz-D-allo-isoleucine is a key chiral building block for the synthesis of peptides and other complex molecules. Its unique stereochemistry can be leveraged to create novel structures with potentially enhanced biological activity and stability. The experimental protocols provided herein offer a foundation for the synthesis and application of this valuable compound in research and development. A thorough understanding of its chemical properties and the biological roles of its parent amino acid is essential for its effective utilization in the design of new therapeutics and research tools.

References

- 1. scbt.com [scbt.com]

- 2. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D -allo-Isoleucine 1509-35-9 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 13. Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cbz-D-allo-isoleucine for Researchers and Drug Development Professionals

Introduction

Cbz-D-allo-isoleucine, with the CAS number 55723-45-0, is a protected form of D-alloisoleucine, an uncommon stereoisomer of the essential amino acid isoleucine.[1][2] The presence of the carboxybenzyl (Cbz or Z) protecting group on the amino function makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of Cbz-D-allo-isoleucine, including its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-D-allo-isoleucine and its parent compound, D-alloisoleucine, is presented in the table below for easy reference and comparison.

| Property | Cbz-D-allo-isoleucine | D-alloisoleucine |

| CAS Number | 55723-45-0 | 1509-34-9[2] |

| Molecular Formula | C₁₄H₁₉NO₄ | C₆H₁₃NO₂[2] |

| Molecular Weight | 265.31 g/mol | 131.17 g/mol [2] |

| Appearance | White to off-white solid | White solid[2] |

| Melting Point | Not specified | 285 °C[2] |

| Solubility | Soluble in organic solvents | Soluble in water |

Synthesis of Cbz-D-allo-isoleucine

The synthesis of Cbz-D-allo-isoleucine involves two key stages: the preparation of the precursor D-alloisoleucine and the subsequent protection of its amino group with the carboxybenzyl (Cbz) group.

Experimental Protocol: Synthesis of D-alloisoleucine from L-isoleucine

Several methods have been reported for the synthesis of D-alloisoleucine, often starting from the readily available L-isoleucine.[5][6] One common approach involves the epimerization of the α-carbon of L-isoleucine.[5]

Materials:

-

L-isoleucine

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Hog kidney acylase

-

Hydrochloric acid (HCl)

Procedure:

-

Acetylation and Epimerization: L-isoleucine is treated with acetic anhydride to form N-acetyl-L-isoleucine. Heating this derivative in the presence of a base like sodium hydroxide can induce epimerization at the α-carbon, resulting in a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine.[5]

-

Enzymatic Resolution: The mixture of N-acetylated amino acids is then subjected to enzymatic resolution using hog kidney acylase. This enzyme selectively hydrolyzes the N-acetyl group from N-acetyl-L-isoleucine, leaving N-acetyl-D-allo-isoleucine unreacted.[5]

-

Separation: The resulting mixture of L-isoleucine and N-acetyl-D-allo-isoleucine can be separated based on their different chemical properties (e.g., solubility, charge).

-

Hydrolysis: The isolated N-acetyl-D-allo-isoleucine is then hydrolyzed, typically using a strong acid like hydrochloric acid, to remove the acetyl group and yield D-alloisoleucine.

-

Purification: The final product, D-alloisoleucine, is purified by recrystallization or chromatography.

Experimental Protocol: Cbz Protection of D-alloisoleucine

The protection of the amino group of D-alloisoleucine with the carboxybenzyl group is a standard procedure in peptide chemistry.

Materials:

-

D-alloisoleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane or a similar organic solvent

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: D-alloisoleucine is dissolved in an aqueous solution of sodium carbonate to deprotonate the amino group, making it nucleophilic.

-

Reaction: The solution is cooled in an ice bath, and benzyl chloroformate, dissolved in a suitable organic solvent like dioxane, is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours at a low temperature and then at room temperature.

-

Work-up: After the reaction is complete, the mixture is washed with an organic solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with dilute hydrochloric acid to protonate the carboxylic acid group of the product.

-

Extraction: The Cbz-D-allo-isoleucine precipitates out of the aqueous solution and is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final product can be further purified by recrystallization.

Applications in Peptide Synthesis

Cbz-D-allo-isoleucine is primarily used as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[7][8] The Cbz group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling of subsequent amino acids.[3]

The incorporation of a D-amino acid, such as D-alloisoleucine, into a peptide sequence can have significant effects on its biological properties. Peptides containing D-amino acids are often more resistant to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can lead to unique conformational properties and potentially enhanced or novel biological activities.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of Cbz-D-allo-isoleucine into a peptide chain using SPPS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 7. bachem.com [bachem.com]

- 8. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

In-Depth Technical Guide: Cbz-D-allo-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine), a critical amino acid derivative for peptide synthesis and drug development. This document outlines its physicochemical properties, detailed experimental protocols for its use, and its role in the synthesis of novel therapeutic peptides.

Core Concepts

Cbz-D-allo-isoleucine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. Its significance lies in its use as a building block in synthetic peptides. The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a key amine-protecting group in solution-phase peptide synthesis. This protection prevents unwanted side reactions at the amino group of D-allo-isoleucine during peptide bond formation. The unique stereochemistry of D-allo-isoleucine can be strategically employed to influence the conformation and biological activity of the resulting peptide, potentially enhancing its stability against enzymatic degradation or improving its receptor-binding affinity.

While Cbz-D-allo-isoleucine itself is not known to be biologically active in specific signaling pathways, its precursor, L-alloisoleucine, is a known biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids.[1][2][3]

Physicochemical Properties

The fundamental properties of Cbz-D-allo-isoleucine are summarized in the table below, providing essential data for its application in experimental settings.

| Property | Value |

| Molecular Weight | 265.31 g/mol [4] |

| Molecular Formula | C₁₄H₁₉NO₄[4] |

| CAS Number | 55723-45-0[4] |

| Appearance | White to off-white solid[4] |

| Synonyms | N-Benzyloxycarbonyl-D-alloisoleucine, Z-D-allo-Isoleucine |

Experimental Protocols

The following sections detail representative experimental protocols for the protection of D-allo-isoleucine with the Cbz group and its subsequent removal, which are fundamental steps in its application in peptide synthesis.

Protocol 1: Cbz Protection of D-allo-Isoleucine (Schotten-Baumann Conditions)

This protocol describes the introduction of the carbobenzyloxy (Cbz) protecting group onto the primary amine of D-allo-isoleucine.

Materials:

-

D-allo-isoleucine

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

Methodology:

-

Dissolution: Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected D-allo-isoleucine.

Protocol 2: Deprotection of Cbz-D-allo-Isoleucine (Hydrogenolysis)

This protocol details the removal of the Cbz group to liberate the free amine, typically after its incorporation into a peptide chain.

Materials:

-

Cbz-D-allo-isoleucine or Cbz-protected peptide

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogenation apparatus (e.g., balloon with H₂ gas)

-

Celite

-

Magnetic stirrer and stir bar

Methodology:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Diagrams

The following diagrams illustrate key processes involving Cbz-D-allo-isoleucine.

Caption: Cbz Protection and Deprotection Workflow.

Caption: Role in Peptide Synthesis.

References

- 1. Alloisoleucine differentiates the branched-chain aminoacidemia of Zucker and dietary obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Stereochemistry of Cbz-D-allo-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemistry of N-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine), a critical building block in the synthesis of specialized peptides and pharmacologically active molecules. Understanding its unique three-dimensional structure is paramount for its correct application in research and development.

Core Stereochemistry

Isoleucine is an amino acid distinguished by the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.

D-allo-isoleucine is a diastereomer of the more common D-isoleucine. The stereochemical configuration of D-allo-isoleucine is (2R,3S) . The "D" designation refers to the configuration at the α-carbon, which is analogous to D-glyceraldehyde. The "allo" prefix indicates that the configuration at the β-carbon is different from that of isoleucine.

The carboxybenzyl (Cbz) protecting group is attached to the nitrogen atom of the amino group and does not alter the inherent stereochemistry of the D-allo-isoleucine backbone. Therefore, the stereochemistry of Cbz-D-allo-isoleucine remains (2R,3S) .

The relationship between the four stereoisomers of isoleucine can be visualized as follows:

Quantitative Physicochemical Data

The following table summarizes key quantitative data for D-allo-isoleucine and its N-protected analogue, Boc-D-allo-isoleucine, for comparative purposes. Specific data for Cbz-D-allo-isoleucine is less commonly reported in readily available literature, but the data for similar compounds provide a useful reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D |

| D-allo-Isoleucine | C₆H₁₃NO₂ | 131.17 | 291 (dec.) | -38° (c=1 in 6 M HCl) |

| Boc-D-allo-Isoleucine | C₁₁H₂₁NO₄ | 231.29 | 56 - 61 | -5 ± 2° (c=1.499 in MeOH)[1] |

| Cbz-D-allo-Isoleucine | C₁₄H₁₉NO₄ | 265.31 | Not available | Not available |

Experimental Protocols

Synthesis and Purification of Cbz-D-allo-isoleucine

The synthesis of Cbz-D-allo-isoleucine can be achieved through a two-step process involving the epimerization of a readily available starting material followed by N-protection and subsequent purification.

Workflow for the Synthesis of Cbz-D-allo-isoleucine:

Step 1: Preparation of D-allo-isoleucine from L-isoleucine

A common method involves the epimerization of L-isoleucine at the α-carbon. This can be achieved by acetylation with acetic anhydride, which facilitates epimerization to a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. These diastereomers can then be separated, for instance, by fractional crystallization of their ammonium salts due to differences in solubility. Subsequent deacetylation yields D-allo-isoleucine.

Step 2: N-Carbobenzyloxy (Cbz) Protection of D-allo-isoleucine

The protection of the amino group of D-allo-isoleucine is carried out under Schotten-Baumann conditions.

-

Materials: D-allo-isoleucine, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.

-

While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cbz-D-allo-isoleucine.

-

Step 3: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Cbz-D-allo-isoleucine.

Characterization of Cbz-D-allo-isoleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the stereochemistry of isoleucine derivatives. The chemical shifts and coupling constants of the α-proton are particularly informative for distinguishing between isoleucine and allo-isoleucine diastereomers.

-

In ¹H NMR, the α-proton of the D-allo-isoleucine residue typically appears at a different chemical shift compared to the α-proton of an L-isoleucine residue in the same molecule or mixture.

-

Similarly, in ¹³C NMR, the chemical shift of the α-carbon of D-allo-isoleucine is distinct from that of L-isoleucine.

A detailed NMR analysis should be performed on the final product to confirm its identity and diastereomeric purity.

Polarimetry

The specific optical rotation of the purified Cbz-D-allo-isoleucine should be measured and compared with literature values for related compounds to confirm its enantiomeric purity.

References

An In-depth Technical Guide to the Solubility of Cbz-D-allo-isoleucine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cbz-D-allo-isoleucine (N-Benzyloxycarbonyl-D-allo-isoleucine), a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. While specific quantitative solubility data for this particular diastereomer is not widely published, this document outlines the foundational principles of its solubility, methods for its determination, and provides data for the closely related Cbz-L-isoleucine to serve as a practical reference.

Introduction to Cbz-D-allo-isoleucine and its Solubility

Cbz-D-allo-isoleucine is a synthetic derivative of the non-proteinogenic amino acid D-allo-isoleucine. The carboxybenzyl (Cbz or Z) protecting group on the amine is a cornerstone of peptide chemistry, enabling controlled, sequential peptide bond formation by preventing unwanted side reactions.[1] The solubility of such protected amino acids is a critical parameter in synthetic chemistry, influencing reaction conditions, purification strategies, and the overall efficiency of peptide synthesis. Factors such as the choice of solvent, temperature, and the inherent physicochemical properties of the molecule dictate its behavior in solution.

Understanding the solubility of Cbz-D-allo-isoleucine is essential for:

-

Reaction Optimization: Ensuring homogeneous reaction conditions for efficient coupling and deprotection steps.

-

Purification: Developing effective crystallization or chromatographic purification methods.

-

Handling and Storage: Preparing stock solutions and ensuring long-term stability.

It is important to note that diastereomers, such as L-isoleucine and D-allo-isoleucine, possess different physical properties, including melting points and solubility, due to their distinct three-dimensional arrangements.[2][3][4] Therefore, while data for Cbz-L-isoleucine is provided as a reference, the solubility of Cbz-D-allo-isoleucine may differ.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Cbz-L-isoleucine

| Solvent | CAS Number | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Sparingly Soluble[5] |

| Ethanol | 64-17-5 | Sparingly Soluble[5] |

| Methanol | 67-56-1 | Sparingly Soluble[5] |

Note: "Sparingly soluble" indicates that a significant volume of solvent is required to dissolve a given amount of the solute. The precise quantitative values for Cbz-D-allo-isoleucine may vary.

Experimental Protocols

3.1. Protocol for Determining Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a compound like Cbz-D-allo-isoleucine in various organic solvents.[6]

Objective: To determine the saturation concentration of Cbz-D-allo-isoleucine in a specific organic solvent at a given temperature.

Materials:

-

Cbz-D-allo-isoleucine

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of Cbz-D-allo-isoleucine to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Place the aliquot of the saturated solution into a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Quantification: Weigh the container with the dried solute. The mass of the dissolved Cbz-D-allo-isoleucine can be calculated by subtracting the initial weight of the empty container.

-

Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved solid and the volume of the solvent aliquot taken.

3.2. Protocol for Cbz Protection of D-allo-Isoleucine (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the synthesis of Cbz-D-allo-isoleucine.[1][7]

Objective: To protect the primary amine of D-allo-isoleucine with a carboxybenzyl (Cbz) group.

Materials:

-

D-allo-isoleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent for washing

-

Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel and other standard laboratory glassware

Procedure:

-

Dissolution: Dissolve D-allo-isoleucine (1.0 equivalent) in an aqueous solution of sodium carbonate (e.g., 1 M, 2.5 equivalents) or sodium hydroxide in a flask, cooling the mixture in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up (Wash): Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with dilute HCl. The Cbz-protected amino acid should precipitate out of the solution.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-D-allo-isoleucine.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of Cbz-D-allo-isoleucine.

Caption: Workflow for the Cbz protection of D-allo-isoleucine.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-Cbz-L-Isoleucine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Stability of Cbz-D-allo-isoleucine Across a Range of pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbobenzyloxy (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the development of amino acid-derived therapeutics. Its stability is a critical parameter influencing reaction conditions, purification strategies, and the ultimate shelf-life of intermediates and final products. This technical guide provides an in-depth analysis of the stability of Cbz-D-allo-isoleucine under various pH conditions. It includes a summary of expected stability data, detailed experimental protocols for stability assessment, and a mechanistic overview of the degradation pathways.

Introduction to Cbz-D-allo-isoleucine and its Stability

Cbz-D-allo-isoleucine is a protected form of the non-proteinogenic amino acid D-allo-isoleucine. The Cbz group, a benzyl carbamate, is known for its general robustness, particularly its stability under basic and mildly acidic conditions.[1][2] This characteristic allows for its use in concert with other protecting groups, such as Boc and Fmoc, in complex synthetic strategies.[2] However, the stability of the Cbz group is not absolute and is susceptible to cleavage under strongly acidic or basic conditions, primarily through hydrolysis.[3][4] Understanding the pH-dependent stability profile of Cbz-D-allo-isoleucine is therefore crucial for process optimization, formulation development, and ensuring the chemical integrity of the molecule during its lifecycle.

Quantitative Stability Data

While specific kinetic data for the pH-dependent hydrolysis of Cbz-D-allo-isoleucine is not extensively available in public literature, the following table represents the expected stability profile based on the known behavior of Cbz-protected amino acids. This data is illustrative and serves to demonstrate the anticipated trend of degradation under forced stability conditions. The primary degradation pathway is the hydrolysis of the carbamate bond.

Table 1: Illustrative Stability of Cbz-D-allo-isoleucine in Aqueous Buffers at 40°C

| pH | Buffer System | Time (hours) | % Cbz-D-allo-isoleucine Remaining (Illustrative) | Major Degradants |

| 2.0 | 0.01 M HCl | 24 | 85% | D-allo-isoleucine, Benzyl Alcohol, CO₂ |

| 2.0 | 0.01 M HCl | 72 | 65% | D-allo-isoleucine, Benzyl Alcohol, CO₂ |

| 4.5 | 0.1 M Acetate | 24 | 98% | Minor degradation |

| 4.5 | 0.1 M Acetate | 72 | 95% | Minor degradation |

| 7.0 | 0.1 M Phosphate | 24 | >99% | Negligible degradation |

| 7.0 | 0.1 M Phosphate | 72 | >99% | Negligible degradation |

| 9.0 | 0.1 M Borate | 24 | 97% | D-allo-isoleucine, Benzyl Alcohol, CO₂ |

| 9.0 | 0.1 M Borate | 72 | 90% | D-allo-isoleucine, Benzyl Alcohol, CO₂ |

| 12.0 | 0.01 M NaOH | 24 | 75% | D-allo-isoleucine, Benzyl Alcohol, CO₂ |

| 12.0 | 0.01 M NaOH | 72 | 50% | D-allo-isoleucine, Benzyl Alcohol, CO₂ |

Degradation Pathways

The degradation of Cbz-D-allo-isoleucine at acidic and basic pH proceeds through the hydrolysis of the carbamate linkage.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the carbonyl oxygen of the carbamate group is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent elimination of benzyl alcohol and the unstable carbamic acid, which rapidly decarboxylates, yields the free D-allo-isoleucine, benzyl alcohol, and carbon dioxide.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate group. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the formation of the free amino acid, benzyl alcohol, and carbonate. This mechanism is generally considered a BAC2 (base-catalyzed, acyl-cleavage, bimolecular) type reaction.[3]

Experimental Protocols for Stability Testing

The following protocol describes a general procedure for conducting a forced degradation study of Cbz-D-allo-isoleucine at different pH values.

Materials

-

Cbz-D-allo-isoleucine

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Sodium acetate, analytical grade

-

Acetic acid, analytical grade

-

Monobasic and dibasic sodium phosphate, analytical grade

-

Boric acid, analytical grade

-

Sodium borate, analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, HPLC grade

-

Calibrated pH meter

-

Thermostatically controlled incubator or water bath

-

HPLC system with a UV detector and a C18 reversed-phase column

Preparation of Buffer Solutions

Prepare a series of buffers to cover the desired pH range (e.g., pH 2, 4.5, 7.0, 9.0, and 12).

-

pH 2.0: 0.01 M HCl

-

pH 4.5: 0.1 M Acetate buffer

-

pH 7.0: 0.1 M Phosphate buffer

-

pH 9.0: 0.1 M Borate buffer

-

pH 12.0: 0.01 M NaOH

Sample Preparation and Incubation

-

Prepare a stock solution of Cbz-D-allo-isoleucine in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 100 µg/mL. The amount of organic co-solvent should be kept to a minimum (e.g., <5%) to avoid affecting the pH and solubility.

-

Incubate the samples in a thermostatically controlled environment (e.g., 40°C or 60°C) protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

-

Immediately neutralize the acidic and basic samples to quench the degradation reaction and prepare for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the intact Cbz-D-allo-isoleucine from its degradation products.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to elute the parent compound and its more polar degradants (e.g., start with a low percentage of B and gradually increase).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (based on the UV absorbance of the benzene ring in the Cbz group).

-

Injection Volume: 10 µL

-

Quantification: The percentage of remaining Cbz-D-allo-isoleucine is calculated by comparing the peak area at each time point to the peak area at time zero.

Conclusion

The stability of Cbz-D-allo-isoleucine is highly dependent on the pH of its environment. It exhibits excellent stability at neutral and mildly acidic pH, making it a reliable protecting group for many synthetic applications. However, significant degradation can be expected under strongly acidic and basic conditions. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of Cbz-D-allo-isoleucine and other Cbz-protected amino acids, enabling informed decisions in drug development and process chemistry. A thorough understanding of these stability characteristics is essential for ensuring the quality, efficacy, and safety of pharmaceutical products derived from this important class of molecules.

References

An In-depth Technical Guide on the Thermal Stability of Cbz-D-allo-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). Due to the limited publicly available data on this specific stereoisomer, this document also presents data for the closely related Cbz-L-isoleucine and outlines the standard methodologies for assessing the thermal stability of N-Cbz protected amino acids.

Introduction

N-α-Carbobenzyloxy (Cbz or Z) protected amino acids are fundamental building blocks in peptide synthesis and the development of peptidomimetic drugs. The Cbz group is valued for its stability under various reaction conditions and its facile removal, which allows for the controlled assembly of peptide chains. The introduction of the Cbz protecting group can also enhance the crystallinity and stability of the amino acid derivative, simplifying purification processes.[1] Understanding the thermal stability of these compounds is critical for ensuring their integrity during storage, handling, and in chemical reactions that may require elevated temperatures.

Thermal Stability Profile

Direct experimental values for the melting point and decomposition temperature of Cbz-D-allo-isoleucine are currently unavailable. However, data for the stereoisomer, Cbz-L-isoleucine, provides a useful reference point. It is important to note that stereochemistry can influence crystal packing and thus may affect the melting point.

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Data Source |

| Cbz-D-allo-isoleucine | Not available | Not available | - |

| Cbz-L-isoleucine | 52 - 54 | Not available | [2][3] |

The Cbz group itself is known to be stable under neutral conditions but can be cleaved under various conditions, including catalytic hydrogenolysis and acidic or alkaline conditions.[1] Thermal decomposition of N-Cbz protected amino acids would likely involve the cleavage of the benzyloxycarbonyl group.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of Cbz-D-allo-isoleucine, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a material decomposes.

General Experimental Protocol for TGA:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Place a small amount of the Cbz-D-allo-isoleucine sample (typically 5-10 mg) into a clean TGA crucible.

-

Experimental Setup:

-

Place the crucible onto the TGA balance.

-

Select a suitable atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

Set the temperature program. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis: The resulting TGA curve will show a step-wise decrease in mass at the decomposition temperature. The onset temperature of this mass loss is reported as the decomposition temperature.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

General Experimental Protocol for DSC:

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the Cbz-D-allo-isoleucine sample (typically 2-5 mg) into a clean DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the temperature program. To determine the melting point, a typical program would involve heating the sample from a sub-ambient temperature to a temperature well above the expected melting point at a controlled rate (e.g., 5-10 °C/min).

-

-

Data Acquisition: Start the experiment and record the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature or the peak maximum of this endotherm is taken as the melting point.

For molecules like amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) can be a useful technique to determine the melting parameters by using very high scanning rates.[4]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of Cbz-D-allo-isoleucine.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While specific thermal stability data for Cbz-D-allo-isoleucine is not currently available, this guide provides the necessary framework for its determination. The melting point of its stereoisomer, Cbz-L-isoleucine, is 52-54 °C. For a complete thermal profile of Cbz-D-allo-isoleucine, it is essential to perform Thermogravimetric Analysis and Differential Scanning Calorimetry. The detailed protocols and workflow provided herein offer a robust starting point for researchers and drug development professionals to accurately characterize the thermal properties of this and other N-Cbz protected amino acids, ensuring their quality and stability in various applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cbz-D-allo-isoleucine

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of N-carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with protected amino acids and require a detailed understanding of their structural characterization by NMR spectroscopy.

Introduction

Cbz-D-allo-isoleucine is a protected form of the non-proteinogenic amino acid D-allo-isoleucine. The carbobenzyloxy (Cbz) group is a common amine protecting group in peptide synthesis. The stereochemistry of D-allo-isoleucine, being a diastereomer of D-isoleucine, presents unique spectral features that are critical for its unambiguous identification. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra, including tabulated chemical shifts and a standard experimental protocol for data acquisition.

Chemical Structure of Cbz-D-allo-isoleucine

The structure of Cbz-D-allo-isoleucine, including the IUPAC numbering used for NMR signal assignment, is depicted below.

Caption: Chemical structure of Cbz-D-allo-isoleucine.

¹H NMR Spectral Data

The ¹H NMR spectrum of Cbz-D-allo-isoleucine provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxyl and Cbz groups, as well as the stereochemistry of the molecule. A key diagnostic feature for the allo configuration is the chemical shift of the α-proton (Hα), which is typically found at a higher chemical shift compared to the corresponding L-isoleucine diastereomer.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (C2-H) | ~4.3 - 4.5 | d | ~8-9 |

| Hβ (C3-H) | ~1.9 - 2.1 | m | - |

| Hγ (C4-H₂) | ~1.1 - 1.5 | m | - |

| Hγ' (C5-H₃) | ~0.9 | d | ~7 |

| Hδ (C6-H₃) | ~0.85 | t | ~7.5 |

| NH | ~5.1 - 5.3 | d | ~8-9 |

| Cbz-CH₂ | ~5.1 | s | - |

| Cbz-Aromatic | ~7.3 - 7.4 | m | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of the α-carbon (Cα) is a sensitive indicator of the amino acid's stereochemistry. In D-allo-isoleucine derivatives, the Cα signal appears at a lower chemical shift (is more shielded) compared to L-isoleucine derivatives.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| COOH (C1) | ~175 - 177 |

| α-CH (C2) | ~56 - 58 |

| β-CH (C3) | ~37 - 39 |

| γ-CH₂ (C4) | ~24 - 26 |

| γ-CH₃ (C5) | ~15 - 17 |

| δ-CH₃ (C6) | ~11 - 12 |

| Cbz (C=O) | ~156 - 158 |

| Cbz (CH₂) | ~66 - 68 |

| Cbz (Aromatic-C) | ~127 - 129 |

| Cbz (Aromatic-CH) | ~136 - 138 |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of Cbz-D-allo-isoleucine.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Cbz-D-allo-isoleucine.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are representative for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 12-16 ppm.

-

Transmitter Frequency Offset: Centered on the spectral region of interest (e.g., ~6 ppm).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-240 ppm.

-

Transmitter Frequency Offset: Centered on the spectral region of interest (e.g., ~100 ppm).

2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, which is invaluable for identifying adjacent protons in the isoleucine side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbons based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to confirm the stereochemistry of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of Cbz-D-allo-isoleucine offer a wealth of structural information. The chemical shifts of the α-proton and α-carbon are particularly diagnostic for the allo configuration. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all signals can be achieved, thereby confirming the identity, purity, and stereochemistry of the compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of protected amino acids.

References

IR spectroscopy of Cbz-protected amino acids

An In-Depth Technical Guide to the Infrared Spectroscopy of Cbz-Protected Amino Acids

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Protecting Groups in Synthesis

In the fields of peptide synthesis, pharmaceuticals, and organic chemistry, the use of protecting groups is a cornerstone of controlled molecular construction. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains one of the most pivotal protecting groups for amines due to its stability under various conditions and its straightforward removal via hydrogenolysis.[1][2] For researchers and drug development professionals, verifying the successful installation of the Cbz group onto an amino acid is a critical, yet often routine, analytical step.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this verification. The technique probes the vibrational frequencies of molecular bonds, generating a unique spectral fingerprint that confirms the presence of key functional groups.[3] This guide offers an in-depth exploration of the FT-IR analysis of Cbz-protected amino acids, moving beyond simple peak identification to explain the causal relationships between molecular structure and spectral features. It provides field-proven protocols and data interpretation frameworks to ensure scientific integrity and reliable results.

Part 1: Deciphering the Vibrational Signature of Cbz-Amino Acids

The infrared spectrum of a Cbz-protected amino acid is a composite of signals arising from the benzyloxycarbonyl moiety, the amino acid backbone, and the side chain (R-group). Understanding the characteristic absorptions of each component is essential for accurate interpretation.

The Benzyloxycarbonyl (Cbz) Group: The Urethane Fingerprint

The Cbz group is a urethane (or carbamate), and its vibrational modes are the most prominent new features in the spectrum after a successful protection reaction.

-

N-H Stretching: A moderate to sharp band typically appears in the region of 3400-3200 cm⁻¹ . This peak corresponds to the stretching vibration of the N-H bond within the newly formed urethane linkage. Its presence is a direct confirmation of the carbamate formation. In solid-state samples, hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

-

Urethane C=O Stretching (Amide I Band equivalent): This is the most intense and diagnostically significant peak for the Cbz group. It appears as a very strong, sharp absorption between 1725-1680 cm⁻¹ .[4] The electronic resonance between the nitrogen lone pair, the carbonyl group, and the benzyl oxygen delocalizes the pi electrons, which slightly lowers the bond order of the C=O bond compared to a simple ketone, resulting in a lower frequency. This peak is a definitive marker for the Cbz group.

-

C-O Stretching: The Cbz group gives rise to strong C-O stretching vibrations. These typically appear as two distinct bands, often in the 1270-1220 cm⁻¹ and 1070-1030 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching modes of the C-O-C linkage.[4]

-

Aromatic Vibrations: The benzyl portion of the Cbz group contributes its own set of characteristic peaks.

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ .[3] The presence of signals in this region, contrasted with aliphatic C-H stretches below 3000 cm⁻¹, confirms the presence of the aromatic ring.

-

Aromatic C=C Bending: A series of sharp absorptions of variable intensity between 1600-1450 cm⁻¹ are due to the stretching and bending vibrations within the phenyl ring.

-

The Amino Acid Moiety: Tracking the Transformation

The FT-IR spectrum also reflects changes in the amino acid's original functional groups.

-

Carboxylic Acid O-H Stretching: The most prominent feature of a free amino acid's carboxylic acid group is an extremely broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ . This breadth is due to strong intermolecular hydrogen bonding. This band should persist after Cbz protection.

-

Carboxylic Acid C=O Stretching: A strong carbonyl stretch from the carboxylic acid is expected around 1760-1700 cm⁻¹ . In many cases, this peak may overlap with the stronger urethane C=O stretch, appearing as a shoulder or a broadened composite peak.[5]

-

N-H Bending (Amide II Band equivalent): This vibration, coupled with C-N stretching, appears in the 1640-1550 cm⁻¹ region. It is present in the protected amino acid due to the N-H bond of the urethane.

The diagram below illustrates the key functional groups within a Cbz-protected amino acid and their corresponding vibrational modes, which are fundamental to interpreting the resulting IR spectrum.

Caption: Key vibrational modes in a Cbz-protected amino acid.

Part 2: Data Summary of Characteristic Vibrational Frequencies

For quick reference, the following table summarizes the essential IR absorption bands for identifying Cbz-protected amino acids.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Notes and Observations |

| Urethane (Cbz) | N-H Stretch | 3400 - 3200 | Confirms formation of the carbamate linkage. Can be broadened by H-bonding. |

| Urethane (Cbz) | C=O Stretch | 1725 - 1680 | Primary Indicator. Very strong and sharp absorption.[4] |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer. |

| Carboxylic Acid | C=O Stretch | 1760 - 1700 | Strong absorption, often seen as a shoulder or merged with the urethane C=O peak.[5] |

| Aromatic Ring (Cbz) | C-H Stretch | 3100 - 3000 | Sharp peaks, confirms the presence of the benzyl group's sp² C-H bonds.[3] |

| Aliphatic Groups | C-H Stretch | 3000 - 2850 | Sharp peaks from sp³ C-H bonds in the amino acid backbone and side chain. |

| Urethane / Amine | N-H Bend | 1640 - 1550 | Moderate intensity band, often coupled with C-N stretching. |

| Urethane (Cbz) | C-O Stretch | 1270 - 1220 | Strong, characteristic band for the carbamate ester linkage. |

Part 3: A Self-Validating Protocol for FT-IR Analysis

This protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a common and powerful technique that requires minimal sample preparation.[6] The principles can be adapted for traditional KBr pellet methods.[7][8]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation and Validation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Acquire a background spectrum . This is a critical self-validating step that measures the ambient atmosphere (water vapor, CO₂) and subtracts it from the sample spectrum, ensuring that observed peaks originate only from the sample.

-

-

Sample Preparation:

-

Place a small amount of the solid, dry Cbz-protected amino acid powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed (typically 1-5 mg).

-

-

Data Acquisition:

-

Engage the ATR press to apply consistent pressure, ensuring firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[7]

-

Initiate the sample scan. Typical acquisition parameters for routine verification are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be automatically ratioed against the collected background.

-

Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool in the software to identify the precise wavenumbers of the key absorption bands.

-

Compare the observed peaks with the expected frequencies outlined in the table above to confirm the presence of the Cbz group and the integrity of the carboxylic acid moiety.

-

-

Post-Analysis Cleanup:

-

Retract the ATR press and carefully remove the sample powder from the crystal with a soft wipe.

-

Clean the crystal thoroughly with a solvent as described in Step 1 to prevent cross-contamination of future analyses.

-

Conclusion

FT-IR spectroscopy is an indispensable tool for the routine analysis of Cbz-protected amino acids. By understanding the causal links between the molecular structure of the urethane and carboxylic acid functionalities and their resulting vibrational spectra, researchers can move beyond simple pattern matching to a more robust and confident analytical assessment. The presence of the strong urethane carbonyl stretch around 1700 cm⁻¹, coupled with the N-H stretch and the characteristic aromatic signals, provides a definitive, multi-point confirmation of a successful protection reaction, ensuring the integrity of materials used in critical drug development and synthetic chemistry workflows.

References

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. [Link]

-

N-carbobenzyloxyalanine | C11H13NO4. (n.d.). PubChem. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. [Link]

-

FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.). ResearchGate. [Link]

-

FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. [Link]

-

ATR-FTIR spectroscopy of biological samples. (n.d.). Specac Ltd. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). National Institutes of Health. [Link]

-

Biomaterials- Protein Structure Determination by FTIR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

N-Benzyloxycarbonyl-beta-alanine | C11H13NO4. (n.d.). PubChem. [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. [Link]

-

The Infrared Absorption of Amino Acid Side Chains. (n.d.). ResearchGate. [Link]

-

Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020). Royal Society of Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. (2020). Chemical Reviews. [Link]

-

Cbz-Protected Amino Groups. (2019). Organic-chemistry.org. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

-

FTIR spectrum of c-glycine. (n.d.). ResearchGate. [Link]

-

benzyloxycarbonyl group (CHEBI:51097). (n.d.). EMBL-EBI. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Optical Rotation of D-allo-Isoleucine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the chiroptical properties of D-allo-isoleucine and its derivatives. Isoleucine is an essential amino acid notable for possessing two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The distinct spatial arrangement of these isomers leads to differences in their interaction with plane-polarized light, a phenomenon known as optical activity. This property is a critical parameter for identification, purity assessment, and quality control in synthetic chemistry and drug development. D-allo-isoleucine, an unnatural amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and bioactive peptides.

Data Presentation: Optical Rotation Values

The specific rotation ([α]) is a fundamental physical property of a chiral compound. It is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample of 1 gram per 100 milliliters ( g/100 mL) in a sample tube with a path length of 1 decimeter (dm). The value is dependent on temperature, the wavelength of light used (commonly the sodium D-line, 589 nm), and the solvent.

| Compound | Formula | Specific Rotation ([α]) | Conditions |

| D-allo-Isoleucine | C₆H₁₃NO₂ | -38° | T=20°C; λ=D-line (589 nm); Solvent=6 M HCl |

Note: The concentration for the D-allo-isoleucine measurement was not specified in the source material.

Experimental Protocols: Measurement of Optical Rotation

The determination of optical rotation is performed using a polarimeter. The following protocol outlines the standardized methodology for this measurement.

Objective: To measure the specific rotation of a D-allo-isoleucine derivative.

Materials and Equipment:

-

Polarimeter (with sodium lamp or other 589 nm light source)

-

Polarimeter sample cell (cuvette), typically 1 dm (10 cm) in length

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

The chiral sample (e.g., D-allo-isoleucine)

-

Appropriate solvent (e.g., 6 M HCl, water, ethanol)

Methodology:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the sample cell with the pure solvent that will be used for the sample solution. This is the "blank."

-

Ensure no air bubbles are present in the light path.

-

Place the blank cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the chiral sample (e.g., 0.100 g).

-

Quantitatively transfer the sample to a volumetric flask.

-

Add a portion of the chosen solvent to the flask and dissolve the sample completely.

-

Carefully add more solvent until the solution reaches the calibration mark of the volumetric flask. Ensure the solution is thoroughly mixed to guarantee a uniform concentration.

-

-

Measurement:

-

Rinse the sample cell with a small amount of the prepared sample solution, then discard the rinsing.

-

Carefully fill the sample cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α) in degrees. The reading may be positive (+) for dextrorotatory compounds or negative (-) for levorotatory compounds.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using Biot's Law: [α]Tλ = 100 × α / (l × c) Where:

-

α = observed rotation in degrees.

-

l = path length of the sample cell in decimeters (dm).

-

c = concentration of the sample in grams per 100 milliliters ( g/100 mL).

-

T = temperature in degrees Celsius.

-

λ = wavelength of the light in nanometers.

-

-

Example Calculation: If 0.50 g of a sample is dissolved in 10 mL of water, and the observed rotation in a 1 dm cell is -1.90°, the concentration is 5.0 g/100 mL, and the specific rotation would be: [α] = 100 × (-1.90) / (1 × 5.0) = -38°.

Mandatory Visualization: Synthetic Workflows

The production of enantiomerically pure D-allo-isoleucine is crucial for its use in pharmaceutical synthesis. The most common strategies involve the stereochemical inversion (epimerization) of the readily available L-isoleucine, followed by the separation of the resulting diastereomers. Below are diagrams illustrating two prevalent synthetic workflows.

The first workflow involves the acetylation of L-isoleucine, which also induces epimerization at the alpha-carbon, creating a mix of N-acetylated diastereomers.[1][2] An enzyme, such as hog kidney acylase, selectively hydrolyzes the N-acetyl group from the L-isomer, allowing for the separation of the resulting free L-isoleucine from the unreacted N-acetyl-D-allo-isoleucine.[1][2] The latter is then subjected to acid hydrolysis to yield the final D-allo-isoleucine product.

The second workflow proceeds through a hydantoin intermediate.[3] L-isoleucine is converted to its hydantoin derivative, a process that can also lead to epimerization.[3] A specific D-hydantoinase enzyme is then used to stereoselectively hydrolyze only the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine.[3] The unreacted L-isoleucine hydantoin can be continuously epimerized in situ, driving the reaction toward the D-product. A final decarbamoylation step yields pure D-allo-isoleucine.[3]

References

The Strategic Incorporation of D-Amino Acids in Peptide Structure: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of how the substitution of naturally occurring L-amino acids with their D-enantiomers can revolutionize peptide-based therapeutics by enhancing structural stability, modulating biological activity, and increasing proteolytic resistance.

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. This technical guide provides a comprehensive overview of the role of D-amino acids in peptide structure, offering insights into their impact on secondary and tertiary structures, stability, and their application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-amino acids in their work.

The Influence of D-Amino Acids on Peptide Secondary Structure

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can have profound and predictable effects on its secondary structure. These changes are primarily due to the altered stereochemistry at the α-carbon, which disrupts the typical backbone torsion angles that favor right-handed helical and standard β-sheet conformations.

α-Helices: The substitution of an L-amino acid with a D-amino acid within an α-helix is generally disruptive to the right-handed helical structure. This is because the side chain of the D-amino acid creates steric clashes with the backbone of the preceding residues. However, a peptide composed entirely of D-amino acids can form a stable left-handed α-helix, which is the mirror image of the right-handed L-amino acid helix.